molecular formula C10H21NO2 B13216695 Ethyl 2-amino-6-methylheptanoate

Ethyl 2-amino-6-methylheptanoate

Cat. No.: B13216695
M. Wt: 187.28 g/mol
InChI Key: NQYDHMXCGGUKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-methylheptanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of heptanoic acid, featuring an amino group and an ethyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-methylheptanoate can be synthesized through several methods. One common approach involves the reaction of 6-methylheptanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The resulting ester is then reacted with ammonia or an amine to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methylheptanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-6-methylheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methylheptanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Ethyl 2-amino-6-methylheptanoate can be compared with other similar compounds, such as:

    Ethyl 2-aminoheptanoate: Lacks the methyl group, resulting in different reactivity and properties.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    2-Amino-6-methylheptanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

The unique structure of this compound, with its specific arrangement of functional groups, makes it distinct from these similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 2-amino-6-methylheptanoate

InChI

InChI=1S/C10H21NO2/c1-4-13-10(12)9(11)7-5-6-8(2)3/h8-9H,4-7,11H2,1-3H3

InChI Key

NQYDHMXCGGUKGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.